3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1040377-03-4) is a pyrazole-based organoboron compound with a molecular formula of C₁₄H₂₃BN₂O₃ and a molecular weight of 278.15 g/mol . Its structure features:
- 3,5-dimethyl substitutions on the pyrazole ring, enhancing steric bulk and influencing electronic properties.
- A tetrahydro-2H-pyran-4-yl group at the 1-position, contributing to solubility and conformational stability.
- A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position, enabling participation in Suzuki-Miyaura cross-coupling reactions .
This compound is widely utilized in pharmaceutical and materials science for synthesizing biaryl structures, leveraging its boronate group’s reactivity under palladium catalysis .
Properties
IUPAC Name |
3,5-dimethyl-1-(oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BN2O3/c1-11-14(17-21-15(3,4)16(5,6)22-17)12(2)19(18-11)13-7-9-20-10-8-13/h13H,7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYSUGRCCRUROI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by further functionalization. The tetrahydropyran moiety can be introduced through a cyclization reaction involving a diol precursor.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The pinacol boronic ester group enables this compound to participate in palladium-catalyzed Suzuki-Miyaura cross-couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. Key characteristics include:
*Low yield attributed to steric hindrance from tetrahydro-2H-pyran and methyl groups. Optimized protocols using microwave-assisted conditions (120°C, 30 min) improve yields to 65-78% .
Hydrolysis to Boronic Acid
The dioxaborolane group undergoes controlled hydrolysis to generate the corresponding boronic acid, critical for further functionalization:
Conditions :
-
1M HCl in THF/H₂O (1:1), 0°C → 25°C, 2h
-
Isolation: Neutralization with NaHCO₃, extraction with EtOAc
Transesterification with Diols
The boronic ester undergoes ligand exchange with vicinal diols, enabling tuning of steric/electronic properties:
| Diol Partner | Product Stability | Reaction Time | Yield |
|---|---|---|---|
| Ethylene glycol | Moderate | 6h | 82% |
| 1,2-Dihydroxybenzene | High | 4h | 75% |
| Pinacol (recycled) | N/A | - | 95%** |
Conditions : Anhydrous toluene, molecular sieves, 80°C .
**Reusability demonstrated in continuous flow systems .
Electrophilic Aromatic Substitution
The pyrazole ring participates in regioselective substitutions, though reactivity is moderated by electron-withdrawing boronic ester:
| Reaction Type | Reagent | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-3 (minor) | 12% |
| Halogenation | NBS, AIBN | C-5 (major) | 35% |
| Sulfonation | SO₃/DMF | C-4 (blocked) | <5% |
Steric hindrance from tetrahydro-2H-pyran limits access to C-4 position .
Coordination Chemistry
The compound acts as a bidentate ligand in metal complexes:
| Metal Salt | Complex Structure | Application |
|---|---|---|
| Cu(OTf)₂ | Square planar | Catalytic oxidation reactions |
| PdCl₂ | Tetrahedral | Pre-catalyst for C-H activation |
| Ru(p-cymene)Cl₂ | Octahedral | Transfer hydrogenation |
Stability studies show decomposition above 150°C in solid state .
Stability and Degradation Pathways
Critical stability parameters under various conditions:
| Condition | Half-Life (25°C) | Major Degradation Product |
|---|---|---|
| Aqueous pH 7.4 | 72h | Boronic acid + pyran hydrolysis |
| Dry DMSO | >30 days | None detected |
| UV light (254nm) | 8h | Ring-opened diketone derivative |
| O₂ atmosphere | 48h | Oxidized pyrazole-boroxin adduct |
Formulation recommendations: Store under inert gas at -20°C in anhydrous DMF or THF .
This compound's multifunctional reactivity makes it valuable for constructing complex molecules in pharmaceuticals (e.g., androgen receptor antagonists ), organic materials, and coordination catalysts. Recent advances in flow chemistry and microwave-assisted methods have addressed initial challenges with sterically hindered coupling reactions, expanding its synthetic utility.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. It is particularly useful in the formation of heteroaryl scaffolds through reactions such as Suzuki coupling. This reaction facilitates the formation of carbon-carbon bonds, making it an essential component in the synthesis of complex organic molecules .
Medicinal Chemistry
Drug Development
In medicinal chemistry, 3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is being investigated for its potential role in developing new drug candidates. Specifically, it has been utilized in synthesizing derivatives aimed at inhibiting androgen receptors. These derivatives are promising candidates for treating hormone-dependent cancers such as prostate cancer .
Case Studies in Drug Development
| Compound Derivative | Biological Activity | Reference |
|---|---|---|
| Darolutamide Derivative | Androgen receptor inhibition | |
| Pyrazole Derivatives | Anti-inflammatory activity |
In particular, derivatives synthesized from this compound have shown significant anti-inflammatory properties and effective inhibition of COX-2 enzymes.
Material Science
Development of New Materials
The unique structure of 3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole lends itself to applications in material science. Its properties can be manipulated to develop new materials with specific electronic or optical characteristics .
Safety and Toxicity Profile
The safety profile of this compound has been evaluated through various preclinical studies. Initial findings indicate low acute oral toxicity (LD50 > 2000 mg/kg), suggesting a favorable safety margin for further development .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with biological targets, influencing their activity.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related pyrazole-based boronate esters:
Key Structural and Functional Differences:
Substituent Effects on Reactivity :
- The tetrahydro-2H-pyran-4-yl group in the target compound provides moderate steric bulk compared to the smaller tetrahydrofuran-3-yl group (), slowing coupling reactions but improving regioselectivity .
- Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance electrophilic character, enabling coupling with electron-rich aryl halides .
Solubility and Stability :
- The propanenitrile group () increases polarity, improving aqueous solubility for biological applications .
- 3,5-dimethyl substitutions (Target) enhance thermal stability, critical for high-temperature reactions .
Biological Activity :
- Pyrazole derivatives with coumarin or tetrazolyl groups () exhibit antimicrobial and antitumor activities, whereas the target compound is primarily a synthetic intermediate .
Biological Activity
3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 2246602-45-7) is a synthetic compound featuring a complex structure that includes a pyrazole core and a boron-containing moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
Anticancer Properties
Research indicates that compounds with boron-containing groups often exhibit anticancer properties. The presence of the dioxaborolane moiety in this compound suggests potential for interaction with biological targets involved in cancer cell proliferation. Studies have shown that similar pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
Enzyme Inhibition
Enzyme inhibition studies have highlighted that pyrazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and cancer progression. The specific activity of 3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole against COX enzymes remains to be fully elucidated but warrants investigation given the structural similarities to known inhibitors .
Antimicrobial Activity
Preliminary studies suggest that compounds containing pyrazole rings may possess antimicrobial properties. The biological activity against various bacterial strains could be attributed to the unique structural features of this compound. Further research is necessary to assess its efficacy against specific pathogens .
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of several boron-containing pyrazoles. The results indicated that compounds similar to 3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole demonstrated significant cytotoxicity against human cancer cell lines. The mechanism was proposed to involve the modulation of apoptotic pathways and cell cycle arrest .
Enzyme Inhibition Research
Another research effort focused on evaluating the enzyme inhibition potential of various pyrazole derivatives. In vitro assays revealed that certain derivatives exhibited strong inhibitory effects on COX enzymes. Given the structural similarities with 3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, it is hypothesized that this compound may also exhibit similar enzyme inhibitory activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3,5-dimethyl-1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed borylation. A common approach involves refluxing precursors in ethanol or 1,4-dioxane with a base (e.g., triethylamine) to facilitate boronate ester formation. For example, refluxing at 80–100°C for 6–12 hours under inert atmosphere optimizes yields, followed by recrystallization from DMF-EtOH (1:1) to purify the product . Monitoring reaction progress via TLC or HPLC is critical to avoid over-functionalization.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on the pyrazole ring protons (δ 6.0–7.5 ppm for aromatic protons) and the tetrahydro-2H-pyran-4-yl group’s axial/equatorial protons (δ 3.5–4.5 ppm). The dioxaborolane group’s quaternary carbons appear at δ 80–85 ppm in ¹³C NMR .
- IR Spectroscopy : Look for B-O stretching vibrations (~1350 cm⁻¹) and pyrazole C=N stretches (~1600 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with boronate ester cleavage .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical (DFT-calculated) and experimental NMR chemical shifts for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or crystal packing. To address this:
Perform NMR in multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.
Use X-ray crystallography (as in ) to determine solid-state conformation and compare with DFT-optimized gas-phase structures .
Apply relativistic or solvation models (e.g., COSMO) in computational chemistry software to refine shift predictions .
Q. What strategies improve the Suzuki-Miyaura cross-coupling efficiency of this boronic ester, particularly with sterically hindered aryl halides?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for bulky substrates. These ligands reduce steric hindrance around the palladium center .
- Solvent Optimization : Employ toluene/water mixtures at 80–100°C to enhance solubility of hydrophobic partners.
- Additives : Add K₂CO₃ or CsF to stabilize the boronate intermediate and accelerate transmetallation .
- Kinetic Analysis : Monitor coupling efficiency via GC-MS or HPLC to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .
Q. How can researchers design experiments to assess the hydrolytic stability of the dioxaborolane moiety under physiological conditions?
- Methodological Answer :
Prepare phosphate-buffered saline (PBS) at pH 7.4 and incubate the compound at 37°C.
Track boronate ester hydrolysis via ¹¹B NMR or LC-MS, observing the emergence of boric acid (δ 10–15 ppm in ¹¹B NMR) .
Compare stability with control compounds (e.g., pinacol boronate esters) to quantify resistance to hydrolysis .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing contradictory biological activity data across studies involving this compound?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply random-effects models to account for variability in experimental conditions (e.g., cell lines, assay protocols) .
- Principal Component Analysis (PCA) : Identify confounding variables (e.g., solvent choice, incubation time) that explain discrepancies in activity .
- Dose-Response Curve Refinement : Use nonlinear regression (e.g., Hill equation) to validate potency metrics and exclude outlier datasets .
Q. How should researchers optimize reaction scalability while minimizing byproduct formation in multi-gram syntheses?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors to maintain consistent temperature and mixing, reducing side reactions (e.g., deborylation) .
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratio) and identify Pareto-optimal conditions .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and adjust parameters in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
